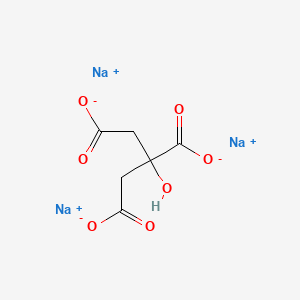
Sodium citrate
Cat. No. B1662349
Key on ui cas rn:
68-04-2
M. Wt: 261.09 g/mol
InChI Key: HRXKRNGNAMMEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06602841B1
Procedure details


A solution of trisodium citrate was prepared by adding 13.2 kg of trisodium citrate dihydrate into 19.7 kg of water, and this was sprayed onto the enzyme-coated cores under the following conditions in order to provide that 25% of the final granule would be trisodium citrate dihydrate, with care being taken to keep the bed temperature close to 50 degrees C.:
Name
trisodium citrate dihydrate
Quantity
13.2 kg
Type
reactant
Reaction Step One


Name
trisodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
O.O.[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Na+:16].[Na+].[Na+]>O>[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Na+:16].[Na+:16].[Na+:16] |f:0.1.2.3.4.5,7.8.9.10|
|
Inputs


Step One
|
Name
|
trisodium citrate dihydrate
|
|
Quantity
|
13.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
19.7 kg
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
trisodium citrate dihydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide that 25% of the final granule
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
close to 50 degrees C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
